2-Methyl-4,4-diphenylbutanoic acid

Catalog No.
S15991511
CAS No.
57090-82-1
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4,4-diphenylbutanoic acid

CAS Number

57090-82-1

Product Name

2-Methyl-4,4-diphenylbutanoic acid

IUPAC Name

2-methyl-4,4-diphenylbutanoic acid

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c1-13(17(18)19)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,18,19)

InChI Key

BIEBNJKIRZWTST-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

2-Methyl-4,4-diphenylbutanoic acid is an organic compound characterized by its unique structure, which includes a butanoic acid backbone substituted with two phenyl groups and a methyl group. The molecular formula of this compound is C17_{17}H20_{20}O2_2, and it has a molecular weight of 256.34 g/mol. The presence of the two phenyl groups at the 4-position of the butanoic acid chain significantly influences its chemical and biological properties, making it a subject of interest in various fields including organic chemistry and pharmacology.

  • Oxidation: The carboxylic acid group can be oxidized to yield corresponding ketones or aldehydes. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: Reduction of the carboxylic acid can produce alcohols, typically using lithium aluminum hydride or sodium borohydride in anhydrous conditions.
  • Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic rings.

The major products from these reactions include ketones, aldehydes, primary or secondary alcohols, and halogenated aromatic compounds, depending on the specific reaction conditions employed.

Research indicates that 2-Methyl-4,4-diphenylbutanoic acid exhibits notable biological activity. It has been studied for potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts. The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects. Ongoing studies aim to elucidate the precise mechanisms of action and potential applications in medicine.

The synthesis of 2-Methyl-4,4-diphenylbutanoic acid typically involves several steps:

  • Alkylation of 4-phenylbutyric acid: This is often achieved by treating 4-phenylbutyric acid with a strong base such as 2,2,6,6-tetramethylpiperidinyl-lithium in an inert solvent like tetrahydrofuran at low temperatures.
  • Methylation: Methyl iodide is then introduced to the reaction mixture to facilitate the methylation process.
  • Reaction Conditions: The reaction is generally conducted at temperatures ranging from -15°C to room temperature over a period of 24 hours to ensure complete conversion.

Industrial production methods may optimize these synthetic routes for larger-scale applications, potentially utilizing continuous flow reactors for improved efficiency and consistency in yield.

2-Methyl-4,4-diphenylbutanoic acid finds various applications across multiple domains:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for further research in drug development.
  • Chemical Industry: It is used as an intermediate in producing specialty chemicals and other industrial applications.

Studies investigating the interactions of 2-Methyl-4,4-diphenylbutanoic acid with biological targets are ongoing. Preliminary findings suggest that it may inhibit certain enzymes or modulate receptor activity, contributing to its anti-inflammatory and analgesic effects. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-Methyl-4,4-diphenylbutanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Phenylbutyric acidContains one phenyl groupPrecursor in the synthesis of 2-Methyl-4,4-diphenylbutanoic acid
2-Methyl-3-phenylpropanoic acidMethyl group at position 2Different position of the methyl group affects properties
2-Phenylbutanoic acidLacks additional methyl and phenyl groupsSimpler structure with fewer substituents

The uniqueness of 2-Methyl-4,4-diphenylbutanoic acid lies in its specific arrangement of substituents which imparts distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.130679813 g/mol

Monoisotopic Mass

254.130679813 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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